Field: This application falls under the field of Organic Synthesis and Coordination Chemistry .
Application Summary: 2,3,4,5-Tetrabromobenzoic acid is a useful fragment in organic synthesis and in coordination chemistry .
Method of Application: The most efficient method for the preparation of 2,3,4,5-Tetrabromobenzoic acid on a multigram scale is exhaustive bromination of benzoic acid using 1.3-dibromoisocyanuric acid in concentrated H2SO4 solution .
Results or Outcomes: The molecular structure and crystal packing of 2,3,4,5-Tetrabromobenzoic acid established by single-crystal X-ray diffractometry suggests a pattern of H-bonding and halogen bonding in solid state .
Field: This application falls under the field of Environmental Health and Biomonitoring .
Application Summary: 2,3,4,5-Tetrabromobenzoic acid is used as a biomarker in human urine for exposure to flame retardants .
Method of Application: The compound is quantified in human urine by solid phase extraction-high performance liquid chromatography-tandem mass spectrometry .
Results or Outcomes: The presence of 2,3,4,5-Tetrabromobenzoic acid in human urine indicates exposure to certain flame retardants .
Field: This application falls under the field of Toxicology and Pharmacology .
Application Summary: 2,3,4,5-Tetrabromobenzoic Acid is an in vitro metabolite of the flame retardant 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate in human and rat tissues .
Method of Application: The compound is identified as a metabolite during the metabolic studies of flame retardants in human and rat tissues .
Results or Outcomes: The presence of 2,3,4,5-Tetrabromobenzoic Acid in tissues indicates exposure to certain flame retardants .
Field: This application falls under the field of Analytical Chemistry .
Application Summary: 2,3,4,5-Tetrabromobenzoic acid is used as an analytical standard in various analytical chemistry applications .
Method of Application: The compound is used as a reference material in analytical procedures, helping to calibrate instruments and validate methods .
Results or Outcomes: The use of 2,3,4,5-Tetrabromobenzoic acid as an analytical standard improves the accuracy and reliability of analytical results .
2,3,4,5-Tetrabromobenzoic acid is a brominated aromatic compound with the molecular formula C₇H₂Br₄O₂. It is a derivative of benzoic acid, where four hydrogen atoms are replaced by bromine atoms at the 2, 3, 4, and 5 positions on the benzene ring. This compound is primarily known as a metabolite of 2-ethylhexyl-2,3,4,5-tetrabromobenzoate, a brominated flame retardant. Due to its structure, it possesses significant lipophilicity and potential environmental persistence.
In metabolic studies, 2,3,4,5-tetrabromobenzoic acid has been observed to form from the cleavage of the alkyl chain of its parent compound without requiring cofactors .
Research indicates that 2,3,4,5-tetrabromobenzoic acid exhibits cytotoxic effects. In vitro studies have shown that it induces stronger cytotoxicity in human umbilical vein endothelial cells compared to its parent compounds . Its structural similarity to other toxic pollutants raises concerns regarding its potential toxicity and environmental impact.
The synthesis of 2,3,4,5-tetrabromobenzoic acid typically involves:
2,3,4,5-Tetrabromobenzoic acid is primarily used in:
Interaction studies have demonstrated that 2,3,4,5-tetrabromobenzoic acid can influence various biological pathways. For instance:
Several compounds share structural similarities with 2,3,4,5-tetrabromobenzoic acid. Below is a comparison highlighting their uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
2-Ethylhexyl-2,3,4,5-tetrabromobenzoate | C₁₃H₁₈Br₄O₂ | Parent compound; used as a flame retardant |
Tetrabromophenol | C₁₂H₈Br₄O | Used in various applications; less toxic than tetrabromobenzoic acid |
Decabromodiphenyl ether | C₂₁H₂₃Br₁₀ | Commonly used flame retardant; more complex structure |
Hexabromocyclododecane | C₁₂H₈Br₆ | High bromine content; significant environmental concerns |
This comparison illustrates that while these compounds share brominated structures and applications as flame retardants or environmental pollutants, their unique features and toxicological profiles differ significantly.